

OICR12694: A Potent and Selective Chemical Probe for Interrogating BCL6 Biology

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the development and maturation of B-cells within germinal centers. Its dysregulation is a key oncogenic driver in several forms of non-Hodgkin lymphoma, most notably diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its repressive function through protein-protein interactions (PPIs) with co-repressor complexes. The development of small molecule inhibitors that disrupt these PPIs is a promising therapeutic strategy. **OICR12694**, also known as JNJ-65234637, has emerged as a novel, potent, and selective chemical probe for studying BCL6 biology. This orally bioavailable compound was discovered through a structure-guided optimization of a virtual screening hit and serves as a valuable tool for elucidating the cellular functions of BCL6 and exploring its therapeutic potential.[1]

Biochemical and Cellular Activity of OICR12694

OICR12694 is a highly potent inhibitor of the BCL6-co-repressor interaction. It demonstrates low nanomolar activity in biochemical assays and potent growth suppression of BCL6-dependent DLBCL cell lines.[1]



Parameter	Assay Type	Value	Reference	
Biochemical IC50	Fluorescence Polarization (FP)	5 nM	[1]	
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	5 nM		
Cellular Activity (EC50)	SUDHL4 BCL6 Reporter Assay	89 nM	[1]	
Growth Inhibition (IC50)	Karpas-422 Cell Proliferation	92 nM	[1]	

Selectivity Profile of OICR12694

A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. **OICR12694** exhibits high selectivity for BCL6 over other members of the BTB (Broad-Complex, Tramtrack and Bric-a-brac) protein family.

BTB Protein	Binding Selectivity vs. BCL6	Reference
BAZF	>100-fold	[1]
MIZ1	>100-fold	[1]
PLZF	>100-fold	[1]
FAZF	>100-fold	[1]
Kaiso	>100-fold	[1]
LRF	>100-fold	[1]

In Vivo Pharmacokinetics of OICR12694

OICR12694 demonstrates a favorable pharmacokinetic profile in preclinical species, with good oral exposure and low clearance, making it suitable for in vivo studies.[1]



Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUClast (ng*h/m L)	CI/F (mL/min/ kg)	F (%)	Referen ce
Mouse	10 mg/kg PO	1230	2	8610	19.3	60	[1]
Mouse	2 mg/kg IV	1020	0.08	2880	11.6	-	[1]
Dog	2 mg/kg PO	540	1	4320	7.7	80	[1]
Dog	1 mg/kg	810	0.08	4320	3.9	-	[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

BCL6 Biochemical Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled peptide derived from the SMRT co-repressor.

- · Reagents:
 - Recombinant human BCL6 BTB domain
 - Fluorescein-labeled SMRT peptide
 - Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
 - Test compound (OICR12694) serially diluted in DMSO.
- Procedure:



- Add assay buffer, BCL6 protein, and fluorescently labeled SMRT peptide to a 384-well black plate.
- Add test compound dilutions.
- Incubate at room temperature for 1 hour.
- Measure fluorescence polarization using a suitable plate reader.
- Data Analysis:
 - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of **OICR12694** on the proliferation of BCL6-dependent cancer cell lines.

- Cell Line: Karpas-422 (DLBCL)
- Procedure:
 - Seed Karpas-422 cells in a 96-well white, clear-bottom plate.
 - Add serial dilutions of OICR12694.
 - Incubate for 72 hours at 37°C in a humidified CO2 incubator.
 - Add CellTiter-Glo® reagent to each well.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Determine the IC50 value by non-linear regression analysis.

In Vivo Pharmacokinetic Study

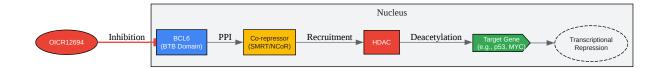


This protocol outlines the procedure for assessing the pharmacokinetic properties of **OICR12694** in mice.

- Animals: Male CD-1 mice.
- Dosing:
 - Oral (PO): Administer OICR12694 formulated in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
 - Intravenous (IV): Administer OICR12694 in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 150) via the tail vein.
- Sampling:
 - Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose into tubes containing an anticoagulant.
 - Process blood to plasma by centrifugation.
- · Analysis:
 - Extract OICR12694 from plasma samples.
 - Quantify the concentration of OICR12694 using LC-MS/MS.
- Data Analysis:
 - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations BCL6 Signaling Pathway and Inhibition by OICR12694



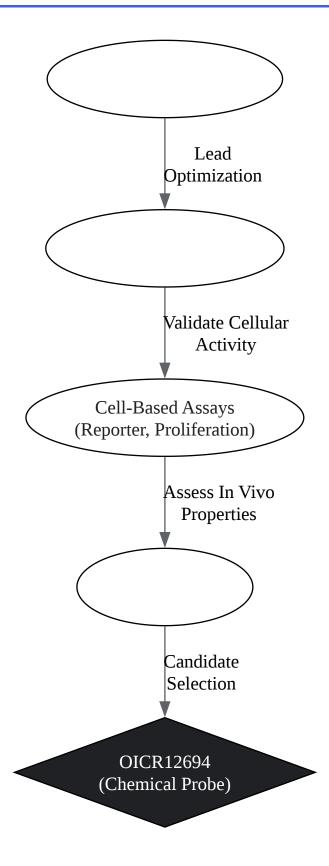


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Caption: BCL6-mediated transcriptional repression and its inhibition by OICR12694.

Experimental Workflow for OICR12694 Evaluationdot





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References

- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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